molecular formula C19H28O2 B1516514 (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

Cat. No.: B1516514
M. Wt: 288.4 g/mol
InChI Key: SOHCWPGTBOISBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves several steps. The starting material is typically a tetracyclic dodecane derivative, which undergoes a series of reactions to introduce the isopropyl and methacrylate groups. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reactions are carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The methacrylate ester group can undergo polymerization reactions, forming cross-linked networks that are essential in photolithography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate is unique due to its tetracyclic dodecane core, which provides exceptional stability and rigidity. This makes it highly suitable for applications requiring durable and high-performance materials .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate

InChI

InChI=1S/C19H28O2/c1-10(2)18(20)21-19(11(3)4)9-14-8-15(19)17-13-6-5-12(7-13)16(14)17/h11-17H,1,5-9H2,2-4H3

InChI Key

SOHCWPGTBOISBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC2CC1C3C2C4CCC3C4)OC(=O)C(=C)C

Origin of Product

United States

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